molecular formula C20H24N2O B1630220 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-76-1

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B1630220
CAS No.: 60772-76-1
M. Wt: 308.4 g/mol
InChI Key: UCCDZBDMCRACIY-UHFFFAOYSA-N
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Description

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound featuring an oxazolo[4,5-b]pyridine core substituted at the 2-position with a 3,5-di-tert-butylphenyl group. The tert-butyl groups confer steric bulk and lipophilicity, which may enhance metabolic stability and binding affinity in biological systems .

Synthetic routes for oxazolo[4,5-b]pyridines typically involve cyclization of 2-amino-3-hydroxypyridine derivatives with acid chlorides or dithioketals under basic conditions .

Properties

IUPAC Name

2-(3,5-ditert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-19(2,3)14-10-13(11-15(12-14)20(4,5)6)18-22-17-16(23-18)8-7-9-21-17/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCDZBDMCRACIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628114
Record name 2-(3,5-Di-tert-butylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-76-1
Record name 2-(3,5-Di-tert-butylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

PPSE-Mediated Cyclization

Grumel et al. established that heating 2-amino-3-hydroxypyridine derivatives with carboxylic acids in PPSE at 120–140°C for 6–12 hours induces cyclization (Table 1). For example, reacting 5-bromo-2-amino-3-hydroxypyridine with 4-cyanobenzoic acid yielded 72% of the oxazolo product. Adapting this method, 2-amino-3-hydroxy-5-(tert-butyl)pyridine could serve as a precursor, though steric effects may necessitate longer reaction times.

Table 1: PPSE-Mediated Cyclization Yields

Starting Material Carboxylic Acid Yield (%)
5-Bromo-2-amino-3-hydroxypyridine 4-Cyanobenzoic acid 72
2-Amino-3-hydroxypyridine (4-Piperidinyl)acetic acid 68

Polyphosphoric Acid (PPA) as Alternative

PPA at 150°C achieves similar cyclization but with harsher conditions, risking decomposition of tert-butyl groups. For heat-sensitive intermediates, PPSE is preferred.

Palladium-Catalyzed Cross-Coupling for Aryl Group Installation

Suzuki-Miyaura Coupling

The patent CN110746345B demonstrates that [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride efficiently couples boronic acids to brominated intermediates. To install 3,5-di-tert-butylphenyl, 2-bromooxazolo[4,5-b]pyridine is reacted with 3,5-di-tert-butylphenylboronic acid under nitrogen at 75°C (Table 2).

Table 2: Suzuki Coupling Optimization

Catalyst Loading (mol%) Base Solvent Yield (%)
5 Na2CO3 THF 81
10 K3PO4 DMF 78

Challenges with Steric Hindrance

The tert-butyl groups impede catalyst accessibility, necessitating elevated temperatures (80–100°C) and bulky ligands. Microwave-assisted synthesis (150°C, 20 minutes) improves yields to 85%.

Post-Functionalization of Pre-Formed Oxazolo[4,5-b]pyridine

Direct C-H Arylation

Transition metal-catalyzed C-H activation avoids pre-functionalized intermediates. Using Pd(OAc)2 and 2,6-dimethylbenzoic acid as a directing group, arylation at the 2-position proceeds in 65% yield.

Ullmann Coupling

Copper(I)-mediated coupling of 2-iodooxazolo[4,5-b]pyridine with 3,5-di-tert-butylphenol in DMSO at 110°C achieves 70% yield but requires stoichiometric CuI.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance solubility of intermediates, while THF minimizes side reactions (Table 3).

Table 3: Solvent Screening for Suzuki Coupling

Solvent Dielectric Constant Yield (%)
DMF 36.7 78
THF 7.5 81
Toluene 2.4 62

Temperature and Time

Reactions at 75°C for 6 hours balance yield and decomposition risks. Prolonged heating (>12 hours) reduces yields by 15% due to tert-butyl group degradation.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 18H, tert-butyl), 7.25–7.90 (m, 4H, pyridine and oxazole protons).
  • 13C NMR: δ 29.8 (tert-butyl), 125.6–160.2 (aromatic carbons).

High-Performance Liquid Chromatography (HPLC)

Purity >98% achieved via reverse-phase C18 column (MeCN/H2O = 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or heterocyclic system.

Scientific Research Applications

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The one-pot HClO4/SiO2 method () achieves high yields (70–85%) under mild conditions, suggesting scalability for para-substituted derivatives. In contrast, alkylpiperidine-substituted analogs () require harsh reagents (PPA at 200°C) for optimal yields .
  • Steric and Electronic Effects : The 3,5-di-tert-butyl groups in the target compound introduce significant steric hindrance, which may complicate synthesis compared to smaller substituents like chloro or methyl groups .

Pharmacological and Physicochemical Properties

Key Observations :

  • Antifungal Potency : Oxazolo[4,5-b]pyridine derivatives (V) generally exhibit comparable or superior activity to benzoxazoles (III) and benzimidazoles (IV), with IC50 values in the low micromolar range .
  • This contrasts with smaller substituents (e.g., methyl or chloro), which balance logP between 2.5–4.0 .

Substituent Position and Electronic Effects

  • Para vs. Meta/Ortho Substitution : Derivatives with para-substituted phenyl groups (e.g., 4-chloro, 4-trifluoromethyl) demonstrate higher synthetic yields and stability compared to ortho-substituted analogs (e.g., 2-chlorophenyl), possibly due to reduced steric clash during cyclization .
  • Electron-Withdrawing Groups : Halogens (Cl, Br) and trifluoromethyl groups enhance electrophilic reactivity during synthesis and may improve binding interactions in biological targets .

Biological Activity

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine is a synthetic organic compound with the molecular formula C20H24N2O. It belongs to the oxazole and pyridine family of heterocyclic compounds, which have been studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 308.41736 g/mol
  • CAS Number : 60772-76-1
  • Structure : The compound features a unique oxazole ring fused with a pyridine structure, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound has shown promise in several areas:

Antimicrobial Activity

Research indicates that compounds with oxazole and pyridine moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxazolo[4,5-b]pyridine can inhibit the growth of various bacteria and fungi. For instance:

  • Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing an inhibition zone greater than 15 mm at concentrations of 50 µg/mL.

Anticancer Properties

The anticancer potential of oxazole derivatives is well-documented. Specifically, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines.

  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM).

Research Findings

A summary of key findings from various studies is presented in the table below:

Study ReferenceBiological ActivityIC50 ValueSelectivity Index
AntimicrobialN/AN/A
Anticancer (MCF-7)12 µM>50
AntiviralN/AN/A

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation.
  • Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent apoptosis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed silica-supported benzoylation. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature yield oxazolo[4,5-b]pyridine derivatives efficiently. Reaction progress is monitored via TLC (n-hexane:EtOAc, 2:1), and the product is isolated via recrystallization from acetonitrile . Alternatively, condensation of 2-amino-3-hydroxypyridine with triethyl orthoformate achieves ~97% yield, while trimethyl orthoformate gives ~81%, highlighting reagent-dependent optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). ¹H and ¹³C NMR resolve aromatic protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.3–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₄H₂₉N₂O). X-ray crystallography or computational modeling (DFT) may further validate steric effects of tert-butyl substituents .

Advanced Research Questions

Q. How do tert-butyl substitutions influence the photophysical properties and solvent-dependent behavior of oxazolo[4,5-b]pyridine derivatives?

  • Methodological Answer : The bulky tert-butyl groups induce steric hindrance, altering electron density distribution. Solvatochromic studies (e.g., in polar vs. nonpolar solvents) reveal shifts in emission spectra due to intramolecular charge transfer (ICT). pH-dependent fluorescence quenching (e.g., at acidic pH) can probe protonation sites, as demonstrated for 2-(4′-N,N-dimethylaminophenyl) analogs . Time-resolved spectroscopy quantifies excited-state lifetimes, linking substituent effects to photostability .

Q. What mechanistic insights explain the role of acid catalysts in oxazolo[4,5-b]pyridine synthesis?

  • Methodological Answer : HClO₄/SiO₂ acts as a Brønsted acid, protonating the carbonyl oxygen of benzoylating agents to enhance electrophilicity. Silica support provides a high-surface-area microenvironment, facilitating proton transfer and reducing side reactions. Kinetic studies (e.g., varying catalyst loading from 1–10 mol%) reveal rate-limiting steps, while recycling experiments confirm catalyst stability (>5 cycles without significant activity loss) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

  • Methodological Answer : For overlapping NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For example, diastereotopic protons in tert-butyl groups may split into distinct resonances under high-resolution conditions. Computational NMR prediction (e.g., using DFT with B3LYP/6-31G*) validates experimental assignments .

Q. What structure-activity relationships (SARs) govern the biological activity of 2-aryloxazolo[4,5-b]pyridines?

  • Methodological Answer : Substituent position and electronic effects dictate activity. For antibacterial studies, electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3,5-positions enhance membrane permeability, while bulky tert-butyl groups improve target binding (e.g., via hydrophobic interactions with bacterial enzymes). In vitro MIC assays against E. coli and S. aureus (1–64 µg/mL) combined with molecular docking (e.g., to DNA gyrase) rationalize SARs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine

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